molecular formula C23H19ClN4O2 B11101931 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B11101931
M. Wt: 418.9 g/mol
InChI Key: AYYRIVSFTUDSGE-DHRITJCHSA-N
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Description

N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-6-CHLORO-2-METHYLIMIDAZO[12-A]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxyphenyl group, a chlorinated imidazo[12-a]pyridine ring, and a carbohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-6-CHLORO-2-METHYLIMIDAZO[12-A]PYRIDINE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a suitable phenyl derivative under specific conditions to form the benzyloxyphenyl group.

    Synthesis of the imidazo[12-a]pyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[12-a]pyridine ring.

    Coupling of intermediates: The final step involves the coupling of the benzyloxyphenyl intermediate with the imidazo[12-a]pyridine ring in the presence of a suitable catalyst to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and reaction conditions.

Chemical Reactions Analysis

N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-6-CHLORO-2-METHYLIMIDAZO[12-A]PYRIDINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-6-CHLORO-2-METHYLIMIDAZO[12-A]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-6-CHLORO-2-METHYLIMIDAZO[12-A]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-6-CHLORO-2-METHYLIMIDAZO[12-A]PYRIDINE-3-CARBOHYDRAZIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C23H19ClN4O2

Molecular Weight

418.9 g/mol

IUPAC Name

6-chloro-2-methyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C23H19ClN4O2/c1-16-22(28-14-19(24)9-12-21(28)26-16)23(29)27-25-13-17-7-10-20(11-8-17)30-15-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,27,29)/b25-13+

InChI Key

AYYRIVSFTUDSGE-DHRITJCHSA-N

Isomeric SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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